5-(Azetidin-3-yl)pyrimidine dihydrochloride
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Overview
Description
5-(Azetidin-3-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C7H10ClN3This compound is a small-molecule inhibitor of the Bcl-2 family of proteins, which has shown promise in cancer therapy due to its ability to selectively induce apoptosis in cancer cells.
Preparation Methods
The synthesis of 5-(Azetidin-3-yl)pyrimidine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-azetidinylamine with pyrimidine derivatives under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
5-(Azetidin-3-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
5-(Azetidin-3-yl)pyrimidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential as a tool to investigate biological pathways and processes, particularly those involving the Bcl-2 family of proteins.
Medicine: Its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)pyrimidine dihydrochloride involves its interaction with the Bcl-2 family of proteins. These proteins regulate the intrinsic pathway of apoptosis, a process of programmed cell death. By inhibiting the anti-apoptotic members of the Bcl-2 family, the compound promotes the activation of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells. This selective induction of apoptosis is a key feature of its potential as a cancer therapeutic.
Comparison with Similar Compounds
5-(Azetidin-3-yl)pyrimidine dihydrochloride can be compared with other similar compounds, such as:
5-(Azetidin-3-yl)pyrimidine hydrochloride: This compound shares a similar structure but differs in its salt form, which can affect its solubility and stability.
3-Azetidinylpyrimidine derivatives: These compounds have variations in the substituents on the pyrimidine ring, leading to differences in their chemical and biological properties.
Bcl-2 inhibitors: Other small-molecule inhibitors of the Bcl-2 family, such as ABT-199 (Venetoclax), have similar mechanisms of action but may differ in their selectivity and potency.
The uniqueness of this compound lies in its specific interaction with the Bcl-2 family of proteins and its potential for selective cancer therapy.
Properties
Molecular Formula |
C7H11Cl2N3 |
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Molecular Weight |
208.09 g/mol |
IUPAC Name |
5-(azetidin-3-yl)pyrimidine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c1-6(2-8-1)7-3-9-5-10-4-7;;/h3-6,8H,1-2H2;2*1H |
InChI Key |
AVWMCZUAJMMIOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CN=CN=C2.Cl.Cl |
Origin of Product |
United States |
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